molecular formula C18H26N6O2 B5629734 5-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

5-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

Cat. No. B5629734
M. Wt: 358.4 g/mol
InChI Key: YIOTZLBZUOBWKF-UHFFFAOYSA-N
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Description

This compound belongs to a class of substances that often exhibit significant pharmacological potential. Its structure suggests it may be involved in interactions with biological targets through various mechanisms, thanks to its 1,2,4-oxadiazole and pyrimidine components, both of which are common in drugs with diverse activities.

Synthesis Analysis

Synthesis of complex molecules like this often involves multi-step reactions, starting from simpler precursors. While specific details on the synthesis of this compound are not directly available, related research indicates that compounds with 1,2,4-oxadiazole rings can be synthesized through methods involving amidoxime and carboxylic acid derivatives or by cyclization reactions involving hydrazonoyl chlorides and hydroxylamine in the presence of base (Kumar et al., 2023).

Future Directions

Given the presence of the 1,2,4-oxadiazole and pyrimidine rings, this compound could be of interest in medicinal chemistry. Future research could explore its potential biological activity and optimize its structure for improved efficacy .

properties

IUPAC Name

[2-(dimethylamino)-4-methylpyrimidin-5-yl]-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O2/c1-11(2)15-21-16(26-22-15)13-7-6-8-24(10-13)17(25)14-9-19-18(23(4)5)20-12(14)3/h9,11,13H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOTZLBZUOBWKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)N2CCCC(C2)C3=NC(=NO3)C(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine

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